(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid
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Overview
Description
(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is a complex organic compound characterized by its biphenyl structure and a tert-butoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid typically involves multiple steps, starting with the preparation of biphenyl derivatives. One common approach is the coupling of biphenyl-4-yl-boronic acid with tert-butoxycarbonylamino-propionic acid under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed:
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Production of corresponding amine derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a valuable intermediate in the construction of pharmaceuticals and organic materials.
Biology: In biological research, this compound serves as a probe for studying protein interactions and enzyme activities. Its ability to bind selectively to certain biological targets makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as polymers and coatings. Its unique properties enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Biphenyl-4-carboxylic acid
tert-Butylamine derivatives
Propionic acid derivatives
Uniqueness: (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid stands out due to its specific stereochemistry and functional groups
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Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSFMKIYINIHZ-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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